A Comprehensive Technical Guide to the Synthesis and Characterization of Tetraphenylstibonium Bromide
A Comprehensive Technical Guide to the Synthesis and Characterization of Tetraphenylstibonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of tetraphenylstibonium bromide (Ph₄SbBr), an organoantimony compound with applications in various fields of chemical research. This document details the synthetic pathways, experimental protocols, and comprehensive characterization data for this compound.
Synthesis of Tetraphenylstibonium Bromide
The synthesis of tetraphenylstibonium bromide can be approached through several methods. A common and effective strategy involves a two-step process: first, the synthesis of the precursor triphenylstibine (SbPh₃), followed by its reaction to form the desired tetraphenylstibonium bromide.
Synthesis of Triphenylstibine (Precursor)
Triphenylstibine is readily prepared via a Grignard reaction between phenylmagnesium bromide and antimony trichloride.[1][2][3]
Experimental Protocol:
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Grignard Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.65 gram atoms). Cover the magnesium with dry ether (200 mL). A solution of dry bromobenzene (1.65 moles) in dry ether (800 mL) is added portion-wise to initiate the reaction. Once the reaction starts, the remaining bromobenzene solution is added at a rate to maintain a gentle reflux.
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Reaction with Antimony Trichloride: After the formation of phenylmagnesium bromide is complete, a solution of freshly distilled antimony trichloride (0.5 moles) in dry ether (300 mL) is added slowly through the dropping funnel.[1] The reaction mixture is then heated under reflux for one hour.
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Work-up and Purification: After cooling, the reaction mixture is poured into a mixture of ice and water. The ether layer containing the product is separated. The aqueous layer is extracted multiple times with ether. The combined ether extracts are dried and the solvent is evaporated to yield crude triphenylstibine. The crude product can be purified by recrystallization.[1]
Caption: Synthesis of the precursor, Triphenylstibine.
Synthesis of Tetraphenylstibonium Bromide
One method for the synthesis of tetraphenylstibonium bromide involves the reaction of triphenylstibine with bromobenzene in the presence of a catalyst, analogous to the synthesis of tetraphenylphosphonium bromide.[4] Another documented method involves the reaction of pentaphenylantimony with hydrobromic acid.[5] A more direct approach is the reaction of triphenylstibine dibromide with phenylmagnesium bromide.
Experimental Protocol (from Triphenylstibine Dibromide):
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Preparation of Triphenylstibine Dibromide: Triphenylstibine is dissolved in a suitable solvent like carbon tetrachloride. A stoichiometric amount of bromine, dissolved in the same solvent, is added dropwise with stirring. The resulting precipitate of triphenylstibine dibromide is filtered, washed with the solvent, and dried.[6]
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Reaction with Grignard Reagent: Phenylmagnesium bromide is prepared as described in section 1.1. A solution of triphenylstibine dibromide in a suitable solvent is then added slowly to the Grignard reagent at a low temperature (e.g., 0 °C).
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Work-up and Purification: The reaction mixture is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude tetraphenylstibonium bromide is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Caption: Synthesis of Tetraphenylstibonium Bromide.
Characterization of Tetraphenylstibonium Bromide
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized tetraphenylstibonium bromide. The following are key analytical techniques and their expected results.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀BrSb | [7] |
| Molecular Weight | 510.1 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 204 °C (decomposes) | [9] |
Spectroscopic Data
Experimental Protocol:
A sample of tetraphenylstibonium bromide is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the symmetry of the tetraphenylstibonium cation, the phenyl protons may appear as complex multiplets.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the phenyl carbons. The carbon atom directly attached to the antimony atom will be significantly deshielded.
Experimental Protocol:
A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
The mass spectrum is expected to show a prominent peak corresponding to the tetraphenylstibonium cation [Ph₄Sb]⁺. The isotopic pattern of antimony (¹²¹Sb and ¹²³Sb) should be observable. The molecular ion peak for the cation would be expected around m/z 431 and 433.
Note: A specific mass spectrum for tetraphenylstibonium bromide was not found in the search results. The mass spectrum of the analogous tetraphenylphosphonium bromide shows the molecular ion for the cation [Ph₄P]⁺.[12]
Experimental Protocol:
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
The IR spectrum of tetraphenylstibonium bromide will show characteristic absorption bands for the phenyl groups.[7][13]
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | C-H stretching (aromatic) |
| ~1580 | C=C stretching (aromatic ring) |
| ~1480, 1435 | C=C stretching (aromatic ring) |
| ~740, 690 | C-H out-of-plane bending (monosubstituted benzene) |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon and hydrogen in the compound, which can be compared to the theoretical values to assess purity.
| Element | Theoretical % | Found % | Reference |
| C | 56.51 | 56.46 | [5] |
| H | 3.95 | 3.88 | [5] |
Logical Workflow for Characterization
The characterization of a newly synthesized batch of tetraphenylstibonium bromide follows a logical progression to confirm its identity and purity.
Caption: Logical workflow for the characterization of Tetraphenylstibonium Bromide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Triphenylstibine - Wikipedia [en.wikipedia.org]
- 3. Triphenylstibine [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Tetraphenylantimony Bromide | C24H20BrSb | CID 88914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetraphenylantimony bromide | Tetraphenylstibonium bromide | C24H20BrSb - Ereztech [ereztech.com]
- 9. 16894-69-2 CAS MSDS (TETRAPHENYLANTIMONY BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Tetraphenylphosphonium bromide (2751-90-8) 1H NMR spectrum [chemicalbook.com]
- 11. Tetraphenylphosphonium bromide (2751-90-8) 13C NMR [m.chemicalbook.com]
- 12. Tetraphenylphosphonium bromide (2751-90-8) MS spectrum [chemicalbook.com]
- 13. Tetraphenylstibanium;bromide | C24H20BrSb | CID 2734137 - PubChem [pubchem.ncbi.nlm.nih.gov]
